molecular formula C8H7Cl2NS B14535229 Ethanethioamide, N-(2,5-dichlorophenyl)- CAS No. 62248-07-1

Ethanethioamide, N-(2,5-dichlorophenyl)-

Cat. No.: B14535229
CAS No.: 62248-07-1
M. Wt: 220.12 g/mol
InChI Key: TYQPKIFRGUPNQP-UHFFFAOYSA-N
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Description

Ethanethioamide, N-(2,5-dichlorophenyl)- is an organic compound with the molecular formula C8H7Cl2NS It is a derivative of ethanethioamide, where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethioamide, N-(2,5-dichlorophenyl)- typically involves the reaction of 2,5-dichloroaniline with ethanethioamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,5-dichloroaniline} + \text{ethanethioamide} \rightarrow \text{Ethanethioamide, N-(2,5-dichlorophenyl)-} ]

The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Catalysts or other reagents may also be used to improve the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of Ethanethioamide, N-(2,5-dichlorophenyl)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial production may also include additional steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethanethioamide, N-(2,5-dichlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanethioamide, N-(2,5-dichlorophenyl)- has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanethioamide, N-(2,5-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Ethanethioamide, N-(2,5-dichlorophenyl)- can be compared with other similar compounds, such as:

  • 2-(2,6-Dichlorophenyl)ethanethioamide
  • 2-(2-Chloro-4-fluorophenyl)ethanethioamide
  • 2-(2-Methylphenoxy)ethanethioamide
  • 2-[2-(Trifluoromethyl)phenoxy]ethanethioamide

These compounds share structural similarities but differ in the substitution pattern on the phenyl ring, which can influence their chemical properties and biological activities

Properties

CAS No.

62248-07-1

Molecular Formula

C8H7Cl2NS

Molecular Weight

220.12 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)ethanethioamide

InChI

InChI=1S/C8H7Cl2NS/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12)

InChI Key

TYQPKIFRGUPNQP-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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